molecular formula C4H6ClN3 B1368412 4-chloro-1-methyl-1H-pyrazol-3-amine CAS No. 1006349-08-1

4-chloro-1-methyl-1H-pyrazol-3-amine

Cat. No.: B1368412
CAS No.: 1006349-08-1
M. Wt: 131.56 g/mol
InChI Key: LHQLULJEAHPAHY-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C4H6ClN3 It is characterized by a five-membered ring structure containing two nitrogen atoms and one chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-nitro-1H-pyrazole with methylamine under reducing conditions. This reaction can be carried out in the presence of a reducing agent such as iron powder or tin chloride in an acidic medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the oxidation state of the nitrogen atoms .

Scientific Research Applications

4-chloro-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-3-amine
  • 4-chloro-3-nitro-1H-pyrazole
  • 3,5-dinitro-1H-pyrazol-4-amine

Uniqueness

4-chloro-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both a chlorine atom and a methyl group on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

4-chloro-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQLULJEAHPAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599104
Record name 4-Chloro-1-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006349-08-1
Record name 4-Chloro-1-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-methyl-1H-pyrazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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